molecular formula C15H12O2 B8672929 3'-Hydroxychalcone

3'-Hydroxychalcone

Cat. No.: B8672929
M. Wt: 224.25 g/mol
InChI Key: PACTXFWSVIDIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3′-Hydroxychalcone is a chalcone derivative characterized by a hydroxyl group at the 3′ position of the aromatic B-ring. Chalcones, consisting of two aromatic rings linked by an α,β-unsaturated ketone moiety, are secondary plant metabolites with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The position and number of hydroxyl groups significantly influence their bioactivity and pharmacokinetic profiles.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O2/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11,16H

InChI Key

PACTXFWSVIDIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Position of Hydroxyl Groups

  • 2′-Hydroxychalcone (6): Exhibits mucomembranous protection, membrane integrity agonism, and JAK2 inhibition . It also serves as a scaffold for derivatives targeting acetylcholinesterase (AChE) inhibition, with mixed-type kinetics and improved ADMET profiles .
  • 4′-Hydroxychalcone : Demonstrates antifungal synergy with farnesol against Candida albicans and Streptococcus mutans biofilms .
  • 2,4-Dihydroxychalcone Derivatives : Show potent tyrosinase inhibition (IC50 = 0.02–0.2 µM), emphasizing the importance of 2,4-substitution for enzyme interaction .

Chlorinated Derivatives

  • 2-Chloro-2′-hydroxychalcone (3) : Displays antimicrobial activity and acts as a JAK2 inhibitor. Glycosylation of its derivatives (3a–3c) enhances aqueous solubility by 8–18× compared to the parent compound .
  • 4-Chloro-2′-hydroxychalcone (3): Synthesized via Claisen–Schmidt condensation, it shows enhanced bioactivity due to the electron-withdrawing chlorine atom, which stabilizes the enone system .
  • 5′-Chloro-2′-hydroxychalcone (6) : Similar antimicrobial effects but with distinct regioselectivity in glycosylation .

Pharmacokinetic and Solubility Profiles

Compound Aqueous Solubility (ESOL, µg/mL) GI Absorption Drug-Likeness Key Modifications
2′-Hydroxychalcone (6) 0.03 High Moderate Parent compound
2-Chloro-2′-hydroxychalcone (3) 0.05 High Moderate Chlorine substitution
Glycosylated 3a–3c 0.4–0.9 High High O-glucosylation
4′-Hydroxychalcone 0.02 High Low Free hydroxyl group
  • Glycosylation universally improves solubility and drug-likeness across analogs .
  • Chlorine substitution marginally enhances solubility but significantly boosts antimicrobial potency .

Enzyme Inhibition and Mechanism of Action

Acetylcholinesterase (AChE) Inhibition

  • 2′-Hydroxychalcone Derivatives : Act as mixed-type inhibitors (Ki = 1.2–5.8 µM), with molecular docking revealing interactions at the catalytic anionic site (CAS) and peripheral anionic site (PAS) .
  • 3-Chloro-2′-hydroxychalcone (5) : Shows similar AChE inhibition but with altered kinetics due to steric effects from the 3-chloro group .

Tyrosinase Inhibition

  • 2,4,3′,4′-Tetrahydroxychalcone : IC50 = 0.02 µM, outperforming kojic acid (IC50 = 3.0 µM) . The 2,4-di-OH configuration is critical for chelating copper in the enzyme’s active site.

Anti-Inflammatory Activity

  • 2′-Hydroxy-4′-methoxychalcone (9) : Suppresses PGE2 production (IC50 = 3 µM) by inhibiting COX-2 expression, unlike COX-1 . Methoxy groups at 4′ or 6′ positions enhance potency.

Key Research Findings and Implications

Substituent Position Dictates Bioactivity : The 2′-OH group favors AChE inhibition, while 2,4-di-OH enhances tyrosinase binding .

Chlorine and Glycosylation Enhance Properties : Chlorine improves antimicrobial activity, whereas glycosylation increases solubility without compromising absorption .

3′-Hydroxychalcone’s Untapped Potential: Its unique substitution may offer selectivity for targets like estrogen receptors or antioxidant pathways, as seen in related chalcones .

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